Product packaging for 2-(Butylamino)-5-nitrobenzonitrile(Cat. No.:CAS No. 731803-59-1)

2-(Butylamino)-5-nitrobenzonitrile

Cat. No.: B2774587
CAS No.: 731803-59-1
M. Wt: 219.244
InChI Key: JPXHHGMADNZXBT-UHFFFAOYSA-N
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Description

Significance of Benzonitrile (B105546) Derivatives in Contemporary Organic Chemistry

Benzonitrile and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a cyano (-C≡N) group. wikipedia.orgontosight.ai This structural motif is of considerable importance in modern organic chemistry. The nitrile group is a highly significant functional group, valued for its presence in a wide array of materials, pharmaceuticals, and biologically active compounds, as well as its capacity for conversion into various other functionalities. acs.org

Benzonitrile derivatives serve as versatile precursors and intermediates in the synthesis of more complex molecules. atamankimya.comontosight.ai Their applications span numerous industries, including the manufacturing of pharmaceuticals, agrochemicals, dyes, and rubber. atamankimya.com For instance, they are precursors in the synthesis of benzamides and benzimidazoles, which are key structures in many pharmaceutical and industrial chemicals. atamankimya.com In the laboratory, benzonitrile is a useful solvent and a precursor to many derivatives. wikipedia.org It can react with amines to produce N-substituted benzamides after hydrolysis and can form coordination complexes with transition metals, which act as useful synthetic intermediates. wikipedia.org The majority of nitrile-based pharmaceuticals contain an aromatic ring with a nitrile group as a primary substituent, highlighting their importance in medicinal chemistry. acs.org

Overview of Amino- and Nitro-Substituted Aromatic Nitriles in Synthetic Design

The introduction of amino (-NH₂) and nitro (-NO₂) groups onto an aromatic nitrile framework significantly influences the molecule's electronic properties and reactivity, making these compounds valuable in synthetic design. The nitro group is strongly electron-withdrawing through both inductive and resonance effects, which can activate the aromatic ring for certain types of reactions. acs.org Conversely, the amino group is a powerful electron-donating group. researchgate.net

Positioning of 2-(Butylamino)-5-nitrobenzonitrile within its Chemical Class and Research Landscape

This compound is classified as an aromatic nitrile, specifically a benzonitrile substituted with a secondary amine (butylamino) at the 2-position and a nitro group at the 5-position. evitachem.combldpharm.com This places it within the category of amino- and nitro-substituted aromatic compounds. evitachem.com Its structure combines the features discussed previously: the benzonitrile core, an electron-donating amino group, and an electron-withdrawing nitro group.

While specific, in-depth research articles on this compound are not abundant in publicly available literature, its structure suggests its utility as a building block in chemical synthesis. Compounds with similar structures are explored for their potential in pharmaceutical development and materials science. ontosight.aiontosight.aievitachem.com The presence of reactive functional groups makes it a candidate for creating more complex molecules. ontosight.ai It is available from chemical suppliers as a laboratory chemical, indicating its use in research and development activities. bldpharm.comsigmaaldrich.comaablocks.comcymitquimica.com

Below is a table summarizing the known properties of this compound.

PropertyValue
Chemical Name This compound
CAS Number 731803-59-1
Molecular Formula C₁₁H₁₃N₃O₂
Molecular Weight 219.24 g/mol
Synonyms Not widely available
Physical Form Not specified
Melting Point Not specified

Data sourced from available chemical supplier information. bldpharm.comcymitquimica.com

Historical Trajectory and Current Research Trends for Analogous Chemical Structures

The history of benzonitriles dates back to 1844, when Hermann Fehling first reported the synthesis of benzonitrile from the thermal dehydration of ammonium (B1175870) benzoate. wikipedia.orgatamankimya.comwikipedia.org Fehling deduced its structure by comparing it to the known synthesis of hydrogen cyanide and coined the name "nitrile," which now defines this entire class of compounds. wikipedia.orgwikipedia.org Early laboratory preparations included the Rosenmund-von Braun reaction, using cuprous cyanide. wikipedia.org Industrial production later evolved to methods like the ammoxidation of toluene (B28343), a process that reacts toluene with ammonia (B1221849) and oxygen at high temperatures. wikipedia.org This process was a significant development, enabling large-scale production for various applications. shokubai.co.jp

Current research on benzonitrile derivatives is vibrant and diverse. A significant area of interest is the synthesis of axially chiral benzonitriles, which are important scaffolds in bioactive molecules and pharmaceutical compounds. acs.org Researchers are developing novel, metal- and cyanide-free methods to construct these complex structures. acs.org Furthermore, the unique properties of benzonitriles continue to be exploited in materials science. For example, the diazenyl group, when incorporated into benzonitrile derivatives, is known for its color-imparting properties, making these compounds candidates for new dyes and pigments. ontosight.ai The detection of benzonitrile in the interstellar medium in 2018 has also opened new avenues in astrochemistry, with researchers using advanced spectroscopic techniques to study its vibrational features. atamankimya.comfrontiersin.org The synthesis of complex benzonitrile derivatives remains a key area of focus for applications in medicinal chemistry, with studies designing specific inhibitors for disease targets. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3O2 B2774587 2-(Butylamino)-5-nitrobenzonitrile CAS No. 731803-59-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(butylamino)-5-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-2-3-6-13-11-5-4-10(14(15)16)7-9(11)8-12/h4-5,7,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXHHGMADNZXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations

Established and Emerging Strategies for the Formation of the 2-(Butylamino)-5-nitrobenzonitrile Scaffold

The primary approaches to synthesizing this compound involve either building the aminonitrile scaffold first and then introducing the nitro group, or starting with a pre-functionalized nitrobenzonitrile and adding the butylamino group.

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the synthesis of this compound. This method hinges on the reaction of a nucleophile, in this case, butylamine (B146782), with an aryl halide or a similar compound bearing a good leaving group. The success of this reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups, such as a nitro group, is crucial for activating the ring towards nucleophilic attack. libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr) Approaches for Aryl Amination

Regioselective Introduction of the Butylamino Moiety at the 2-Position

The regioselective introduction of the butylamino group at the C-2 position of the benzonitrile (B105546) ring is typically achieved by starting with a precursor that has a leaving group at that specific location. A common and effective precursor is 2-chloro-5-nitrobenzonitrile (B92243). The electron-withdrawing nitro group at the 5-position activates the chlorine atom at the 2-position for nucleophilic displacement by butylamine. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the final product. libretexts.orguab.cat The reaction conditions for this transformation are generally mild.

PrecursorReagentSolventConditionsYield
2-Chloro-5-nitrobenzonitrileButylamineNot specifiedNot specifiedNot specified
Strategic Incorporation of the Nitro Group at the 5-Position

The nitro group is a key feature of the target molecule, and its placement at the 5-position is critical. This is often accomplished by starting with a benzonitrile derivative that is then nitrated. For instance, 5-bromobenzonitrile can be nitrated to introduce the nitro group at the desired position before the bromine is substituted. evitachem.com Alternatively, starting with a commercially available nitro-substituted precursor like 2-chloro-5-nitrobenzonitrile simplifies the synthesis by having the nitro group already in place. epo.orgepo.org

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forming carbon-nitrogen bonds. acsgcipr.orgnumberanalytics.com This palladium-catalyzed cross-coupling reaction provides an alternative to traditional SNAr reactions, especially for less reactive aryl halides. acsgcipr.org The reaction typically involves an aryl halide or triflate, an amine, a palladium catalyst, and a bulky electron-rich phosphine (B1218219) ligand. chemicalbook.comsci-hub.cat

For the synthesis of this compound, a suitable starting material would be 2-bromo-5-nitrobenzonitrile. sigmaaldrich.com The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. numberanalytics.com Reductive elimination from this complex then furnishes the desired this compound and regenerates the palladium(0) catalyst. numberanalytics.comsci-hub.cat

Aryl HalideAmineCatalystLigandBaseSolventTemperatureYield
2-BromobenzonitrileButylaminePd2(dba)3BINAPCesium carbonateDioxane100 °C97% chemicalbook.com

This table represents a general Buchwald-Hartwig amination and not the specific synthesis of the nitro-substituted target compound, but illustrates the typical conditions.

The synthesis of substituted benzonitriles can also be achieved through condensation and cyclization reactions. While specific examples for the direct synthesis of this compound via this route are less common, the general principles can be applied. For instance, the reaction of Schiff bases with saturated nitriles can lead to the formation of pyrimidine (B1678525) derivatives. researchgate.net Another approach involves the Claisen-Schmidt condensation of benzaldehydes with ethanone (B97240) derivatives to form chalcones, which can then be further cyclized. researchgate.net These methods highlight the potential for building the core benzonitrile structure from acyclic precursors.

Reductive transformations can be strategically employed to introduce the amino group. A common strategy involves the reduction of a nitro group to an amine. However, in the case of this compound, this approach would be counterproductive as the nitro group is a desired functionality. More relevantly, reductive amination could be a potential, though less direct, route. This would involve the reaction of a suitable ketone or aldehyde precursor with butylamine in the presence of a reducing agent.

Precursor Synthesis and Advanced Reagent Design

The foundation of a successful synthesis lies in the preparation and purification of high-quality precursors and reagents. The halogenated nitrobenzonitrile serves as the electrophilic partner in the key bond-forming step, while the purity of the butylamine nucleophile is critical to avoid side reactions.

The most common precursors for the synthesis of this compound are 2-chloro-5-nitrobenzonitrile or 2-fluoro-5-nitrobenzonitrile. These intermediates are typically synthesized via the nitration of a corresponding halogenated benzonitrile. The position of the nitro group is directed by the existing substituents on the aromatic ring.

A representative synthesis for a related isomer, 4-chloro-3-nitrobenzonitrile (B1361363), starts from p-chlorobenzonitrile. guidechem.com This method can be adapted for the required 2-chloro-5-nitrobenzonitrile starting from o-chlorobenzonitrile. The process involves the careful addition of a nitrating agent, typically a mixture of concentrated sulfuric acid and fuming nitric acid, at a controlled low temperature to prevent the formation of dinitrated byproducts. guidechem.com

Synthetic Protocol for Halogenated Nitrobenzonitrile:

The starting halobenzonitrile is dissolved in concentrated sulfuric acid and cooled to below 0°C in an ice-salt bath. guidechem.com

Fuming nitric acid is added dropwise while maintaining the low temperature and stirring vigorously. guidechem.com

After the addition is complete, the reaction is stirred for several hours at low temperature. guidechem.com

The reaction mixture is then poured onto crushed ice, causing the solid nitro-substituted product to precipitate. guidechem.com

The solid is collected by filtration, washed with water, and then with a dilute sodium bicarbonate solution to neutralize residual acid, followed by a final water wash until neutral. guidechem.com

Purification of the crude intermediate is crucial. Recrystallization is a common and effective method. The choice of solvent is critical for obtaining high-purity crystals. For many nitrobenzonitriles, an ethanol (B145695)/water mixture is effective. guidechem.com Purity is often confirmed by Thin-Layer Chromatography (TLC) and melting point analysis. guidechem.com

Table 1: Comparison of Halogenated Nitrobenzonitrile Precursors

Compound NameCAS NumberMolecular FormulaKey Reactive Sites
2-Chloro-5-nitrobenzonitrile16588-06-0C₇H₃ClN₂O₂Chlorine at C2, activated by nitro group at C5
4-Chloro-3-nitrobenzonitrile939-80-0C₇H₃ClN₂O₂Chlorine at C4, activated by nitro group at C3 lookchem.com
2-Fluoro-5-nitrobenzonitrile394-47-8C₇H₃FN₂O₂Fluorine at C2, highly activated by nitro group at C5
3-Fluoro-4-nitrobenzonitrile218632-01-0C₇H₃FN₂O₂Fluorine at C3, activated by nitro group at C4 biosynth.com

This table presents various halogenated nitrobenzonitriles that can serve as precursors or analogs in substitution reactions. The reactivity is influenced by the nature and position of the halogen and the nitro group.

Butylamine is a common, commercially available reagent. For most synthetic applications, a purity of ≥99.0% is standard and sufficient. sigmaaldrich.com Using a reagent of lower purity can introduce impurities that may compete in the reaction or complicate the purification of the final product. If higher purity is required, distillation can be performed, although this is not typical for standard research applications.

Given that butylamine is a flammable, corrosive, and volatile liquid, proper handling is essential. sigmaaldrich.com It should be stored in a cool, well-ventilated area away from ignition sources. sigmaaldrich.com All transfers and reactions should be conducted in a chemical fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. sigmaaldrich.com

Optimization of Reaction Conditions and Process Efficiency

The reaction between the halogenated nitrobenzonitrile intermediate and butylamine to yield this compound is subject to optimization of several key parameters, including solvent, temperature, and catalytic system.

The choice of solvent is critical in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) formed during the reaction, thereby stabilizing it and accelerating the reaction rate. Commonly used solvents include acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and 1,4-dioxane. lookchem.comchemicalbook.com

Temperature plays a significant role in reaction kinetics. For the reaction between 4-chloro-3-nitrobenzonitrile and various amines, a temperature of 70°C in acetonitrile has been shown to be effective. lookchem.com For more complex, catalyst-driven reactions like a Buchwald-Hartwig amination, temperatures around 100°C are common. chemicalbook.com The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of degradation products.

These reactions are typically conducted at atmospheric pressure in standard laboratory glassware. The use of elevated pressure is not generally required for this type of substitution reaction.

While many SNAr reactions on highly activated substrates proceed without a catalyst, simply with a base such as potassium carbonate, less reactive substrates may benefit from catalysis. lookchem.com Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds.

A typical Buchwald-Hartwig system for a similar transformation involves a palladium precursor and a phosphine ligand. chemicalbook.com

Table 2: Representative Catalytic System for C-N Coupling

ComponentExampleTypical LoadingFunction
Palladium PrecursorTris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)5 mol %Catalyst chemicalbook.com
Ligand2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)10 mol %Stabilizes and activates the catalyst chemicalbook.com
BaseCesium Carbonate (Cs₂CO₃)3.0 equivalentsActivates the amine nucleophile chemicalbook.com
Solvent1,4-Dioxane0.1 MPolar aprotic solvent chemicalbook.com

This table outlines a common catalyst system used for Buchwald-Hartwig amination reactions, which can be applied to the synthesis of aryl amines. chemicalbook.com

The ligand is crucial for the success of the catalytic cycle. Bulky, electron-rich phosphine ligands like BINAP are effective in promoting the reductive elimination step that forms the final product. chemicalbook.com The choice of base is also important; inorganic bases like cesium carbonate or potassium phosphate (B84403) are frequently used.

After the reaction is complete, a series of work-up steps are required to isolate the crude product. This typically involves filtering off any solid catalysts or bases, followed by dilution with water and extraction of the product into an organic solvent like ethyl acetate. chemicalbook.com The combined organic layers are then washed with brine to remove water-soluble impurities and dried over an anhydrous salt such as sodium sulfate. chemicalbook.com

For research-scale quantities, the most effective method for obtaining high-purity this compound is flash column chromatography. rsc.org This technique separates the desired product from unreacted starting materials and any side products based on differential adsorption to a stationary phase.

Table 3: Typical Flash Chromatography Parameters

ParameterDescription
Stationary PhaseSilica (B1680970) gel (e.g., 230-400 mesh) rsc.org
Mobile Phase (Eluent)A mixture of non-polar and polar solvents, such as Petroleum Ether and Ethyl Acetate (EtOAc). rsc.org
GradientThe polarity of the eluent is often gradually increased (e.g., from 100% petroleum ether to a mixture like 7:3 petroleum ether:EtOAc) to effectively elute all components. rsc.org
MonitoringFractions are collected and analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

This table describes a standard setup for the purification of organic compounds like the title compound via flash column chromatography. rsc.org

The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the final, purified this compound.

Detailed Mechanistic Elucidation of Key Synthetic Pathways

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a suitable leaving group, commonly a halogen, from a substituted benzene (B151609) ring by butylamine. The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate the substrate towards nucleophilic attack.

Quantum Chemical Analysis of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the intricate details of reaction mechanisms. While specific computational studies on the synthesis of this compound are not extensively documented in publicly available literature, a wealth of data from analogous systems provides a clear and predictive framework for understanding the reaction intermediates and transition states involved.

For instance, in the reaction of a nitro-substituted halobenzene with an amine, the initial step is the nucleophilic attack of the amine on the carbon atom bearing the leaving group. This leads to the formation of a tetrahedral intermediate, the Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted. The negative charge is delocalized across the aromatic system and, significantly, onto the nitro group.

Table 1: Calculated Parameters for a Model Meisenheimer Complex

ParameterValueSignificance
C-N (amine) bond length~1.4 - 1.5 ÅFormation of a new covalent bond.
C-Leaving Group bond lengthElongatedWeakening of the bond to the leaving group.
N-O (nitro group) bond lengths~1.25 - 1.30 ÅIncreased single-bond character due to charge delocalization.
Ring C-C bond lengthsPartial double bond characterDisruption of aromaticity.
Activation Energy (Formation)Low to moderateIndicates the feasibility of the reaction under typical conditions.

Note: The values in this table are illustrative and based on DFT calculations of similar Meisenheimer complexes. The exact values for the this compound system would require specific computational analysis.

The transition state leading to the Meisenheimer complex involves the partial formation of the new carbon-nitrogen bond and partial breaking of the carbon-leaving group bond. The geometry of the transition state is typically somewhere between the starting materials and the Meisenheimer complex. Computational analysis of the transition state can reveal the activation energy barrier for the reaction, providing a quantitative measure of the reaction rate. wuxiapptec.com

Following the formation of the Meisenheimer complex, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product, this compound. This second step generally has a lower activation energy barrier than the formation of the Meisenheimer complex.

Influence of Nitro and Nitrile Functional Groups on Aromatic Reactivity

The feasibility and regioselectivity of the nucleophilic aromatic substitution reaction to form this compound are profoundly influenced by the electronic properties of the nitro (-NO₂) and nitrile (-CN) groups. Both are potent electron-withdrawing groups, a prerequisite for activating the aromatic ring towards nucleophilic attack. colby.edusci-hub.se

The nitro group , positioned para to the reacting center, exerts a strong electron-withdrawing effect through both resonance (mesomeric) and inductive effects. The resonance effect is particularly significant as it allows for the delocalization of the negative charge of the Meisenheimer intermediate onto the oxygen atoms of the nitro group. This delocalization provides substantial stabilization to the intermediate and the transition state leading to it, thereby lowering the activation energy and accelerating the reaction. nih.gov

The nitrile group , located ortho to the site of substitution, also contributes to the activation of the aromatic ring. While its electron-withdrawing strength is generally considered less than that of the nitro group, it still plays a crucial role. The nitrile group withdraws electron density primarily through a strong inductive effect due to the high electronegativity of the nitrogen atom and through a weaker resonance effect. colby.edu The presence of the nitrile group further enhances the electrophilicity of the carbon atom attached to the leaving group, making it more susceptible to nucleophilic attack.

The combined electronic influence of the ortho-nitrile and para-nitro groups creates a highly electron-deficient aromatic system, primed for nucleophilic aromatic substitution. The positions of these groups are critical; their ability to stabilize the negative charge of the Meisenheimer intermediate is most effective when they are ortho or para to the site of substitution.

Chemical Reactivity and Derivatization Studies

Transformations Involving the Nitrile Functionality (-CN)

The nitrile group is a versatile functional handle that can be converted into various other functionalities, offering pathways to a diverse range of derivatives.

The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: first to an amide, and upon further reaction, to a carboxylic acid. This reaction can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water. The initial product is a primary amide, which can then undergo further hydrolysis to the corresponding carboxylic acid, releasing ammonium (B1175870). Conversely, under basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon, and subsequent protonation steps yield the amide, which can be further hydrolyzed to a carboxylate salt.

For 2-(butylamino)-5-nitrobenzonitrile, these reactions would lead to the formation of 2-(butylamino)-5-nitrobenzamide (B4143002) and subsequently 2-(butylamino)-5-nitrobenzoic acid. While the general principles of nitrile hydrolysis are well-established, specific experimental data for the hydrolysis of this compound is not extensively documented in publicly available literature. The presence of the electron-withdrawing nitro group and the secondary amino group may influence the reaction rates and conditions required for these transformations.

Table 1: General Conditions for Nitrile Hydrolysis

Reaction TypeReagents and ConditionsProduct
Acid-catalyzed HydrolysisH₂SO₄ or HCl in water, heatCarboxylic Acid
Base-catalyzed HydrolysisNaOH or KOH in water/alcohol, heatCarboxylate Salt
Partial Hydrolysis to AmideH₂O₂, base; or controlled acid hydrolysisAmide

Reduction to Aminomethyl Derivatives

The reduction of a nitrile group to a primary amine is a crucial transformation in organic synthesis. However, in the case of this compound, the presence of a reducible nitro group presents a significant challenge in achieving selectivity.

Selective reduction of the nitrile group to an aminomethyl group without affecting the nitro group is a challenging synthetic endeavor. calvin.edu Research into the selective reduction of nitriles in the presence of aromatic nitro groups has identified specific reagent combinations to achieve this transformation. calvin.educalvin.edu One effective method involves the use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), in combination with a borohydride (B1222165) reducing agent like sodium borohydride (NaBH₄) in an aprotic solvent. calvin.educalvin.edu The Lewis acid is thought to activate the nitrile group towards reduction, allowing the transformation to occur under conditions that leave the nitro group intact. calvin.edu This methodology has been shown to be effective for a range of nitrobenzonitriles, providing the corresponding nitrobenzylamines in good yields. calvin.edu

Conversely, achieving the selective reduction of the nitro group while preserving the nitrile is also a well-documented transformation. Reagents such as tin(II) chloride (SnCl₂·2H₂O) in ethanol (B145695) are known to readily reduce aromatic nitro compounds while leaving other reducible groups like nitriles unaffected. stackexchange.com Catalytic hydrogenation using specific catalysts, such as 1% platinum on carbon at low hydrogen pressure, has also been reported for the selective reduction of a nitro group in the presence of a nitrile. echemi.com

The choice of reducing agent and reaction conditions is therefore critical in determining the outcome of the reduction of this compound, allowing for the targeted synthesis of either 2-(butylamino)-5-nitrobenzylamine or 2-amino-5-(butylamino)benzonitrile.

Table 2: Selective Reduction Strategies for Nitrobenzonitriles

Desired TransformationReagents and ConditionsResulting Product from this compound
Selective Nitrile ReductionNaBH₄, BF₃·OEt₂, 2-MeTHF2-(Butylamino)-5-nitrobenzylamine
Selective Nitro ReductionSnCl₂·2H₂O, Ethanol, 70°C5-Amino-2-(butylamino)benzonitrile
Selective Nitro Reduction1% Pt/C, H₂ (low pressure)5-Amino-2-(butylamino)benzonitrile

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions)

The electron-deficient nature of the aromatic ring in this compound, enhanced by both the nitro and cyano groups, makes the nitrile functionality a potential dipolarophile for cycloaddition reactions. Specifically, [3+2] dipolar cycloadditions with 1,3-dipoles can provide a direct route to five-membered heterocyclic rings.

One relevant example is the reaction of electron-deficient benzoheterocycles with nonstabilized azomethine ylides, which are generated in situ. These reactions can proceed as dearomative [3+2] cycloadditions to construct polycyclic heterocyclic frameworks. For instance, the reaction of nitrobenzothiophenes with azomethine ylides has been shown to produce functionalized fused tricyclic pyrrole (B145914) derivatives in high yields and with excellent diastereoselectivity. The presence of an electron-withdrawing group (EWG) such as a cyano group often facilitates these transformations. This suggests that this compound could potentially undergo similar cycloaddition reactions across its nitrile group to form various heterocyclic structures, which are of interest in medicinal chemistry.

The nitrile group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potential ligand for coordination to transition metals. The coordination chemistry of benzonitrile (B105546) and its derivatives is well-established, where they typically act as monodentate ligands, binding to the metal center through the nitrogen atom.

Reactions of transition metal complexes with nitriles can lead to ligand substitution or cycloaddition reactions. For example, nitrones have been shown to react with palladium(II) and platinum(II) benzonitrile complexes to yield Δ⁴-1,2,4-oxadiazoline complexes through a [2+3] cycloaddition across the coordinated nitrile's C≡N bond. researchgate.net In some cases, the nitrile ligand can be selectively replaced by other nitrogen heterocycles. researchgate.net

In studies involving Schiff bases derived from 5-nitrosalicylaldehyde, it has been observed that upon complexation with Co(II), the nitro group does not coordinate to the metal center. sci-hub.se This suggests that in this compound, the primary coordination site would likely be the nitrile nitrogen or potentially the secondary amine, rather than the oxygen atoms of the nitro group. The coordination of this compound to a metal center could modulate its reactivity, for example, by increasing the electrophilicity of the nitrile carbon.

Reactions at the Butylamino Group (-NHBu)

The secondary amino group in this compound is a nucleophilic center and can undergo reactions typical of secondary arylamines.

The nitrogen atom of the butylamino group has a lone pair of electrons and can react with electrophiles in N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the amine with an alkyl halide or other alkylating agent. The reaction typically requires a base to neutralize the proton released from the amine. The development of catalytic methods for N-alkylation of amines using alcohols as alkylating agents represents a sustainable approach. echemi.com For instance, cobalt catalysts supported on metal-organic frameworks have shown efficacy in the N-alkylation of anilines. echemi.com One-pot reductive tandem mono-N-alkylation of azides using dialkylboron triflates as alkylating agents is another efficient method for synthesizing secondary amines. google.com These general methods could potentially be applied to the N-alkylation of the butylamino group in this compound to introduce a second alkyl group.

N-Acylation is the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is generally facile and is often carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the acid byproduct. The synthesis of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides demonstrates the successful acylation of aminophenol derivatives. nih.gov Applying these conditions to this compound would be expected to yield the corresponding N-butyl-N-acyl-2-amino-5-nitrobenzonitrile derivatives. The reactivity in acylation can be influenced by steric hindrance around the amino group.

Oxidative Transformations of the Amine Functionality

While specific studies on the oxidation of the secondary amine in this compound are not extensively documented, the reactivity can be inferred from the behavior of analogous N-alkylanilines. The secondary amine functionality is susceptible to oxidation by various reagents, potentially leading to a range of products depending on the reaction conditions.

Mild oxidizing agents could potentially convert the butylamino group to the corresponding N-nitroso derivative. More vigorous oxidation could lead to the formation of other products, though such reactions may be complicated by the presence of the sensitive nitro and nitrile groups. The specific outcomes would be highly dependent on the choice of oxidant and the control of reaction parameters.

Formation of Imine and Related Heterocyclic Structures

The secondary amine of this compound is not directly capable of forming imines through condensation with aldehydes or ketones, a reaction characteristic of primary amines. However, derivatization strategies can be envisioned. For instance, should the nitro group be selectively reduced to a primary amine (see section 3.3.1), the resulting diamine could undergo intramolecular cyclization or intermolecular condensation reactions to form a variety of heterocyclic structures.

Furthermore, the nitrile group, in conjunction with an adjacent amino group (formed from nitro group reduction), is a classic precursor for the synthesis of fused heterocyclic systems, such as pyrimidines and triazoles. researchgate.net The reaction of such an intermediate with suitable reagents could lead to the formation of complex polycyclic molecules. For example, the condensation of an ortho-amino benzonitrile derivative with reagents like cyanothioacetamide or cyanoacetamide can yield thioxo- or oxo-dihydropyridine-carbonitriles. researchgate.net

Reactivity of the Nitro Group (-NO2)

The nitro group is a key functional handle in this compound, susceptible to reduction and capable of directing nucleophilic aromatic substitution.

The selective reduction of the aromatic nitro group is a well-established transformation in organic synthesis. niscpr.res.inthieme-connect.denih.gov The presence of the nitrile and secondary amine functionalities requires careful selection of reducing agents to achieve chemoselectivity. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under controlled conditions is a common method for reducing nitro groups to primary amines without affecting a nitrile group. nih.gov

Alternative methods, such as the use of metal-hydrazine systems (e.g., zinc and hydrazine (B178648) glyoxylate), have been shown to be effective for the selective reduction of aromatic nitro compounds in the presence of other reducible groups like nitriles and halogens. niscpr.res.in These reactions are often rapid and proceed in high yield at room temperature. niscpr.res.in

Depending on the reducing agent and reaction conditions, the reduction can be stopped at intermediate stages. For instance, partial reduction can yield the corresponding N-hydroxylamino or nitroso derivatives. thieme-connect.denowgonggirlscollege.co.in Under basic conditions, condensation of these intermediates can lead to the formation of dimeric azoxy or azo compounds. thieme-connect.denowgonggirlscollege.co.in

Table 1: Potential Products from the Selective Reduction of the Nitro Group

Product Name Structure
5-Amino-2-(butylamino)benzonitrile
2-(Butylamino)-5-(hydroxylamino)benzonitrile

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. chempanda.comlibretexts.orgmdpi.comnih.gov It strongly withdraws electron density from the aromatic ring, particularly at the ortho and para positions relative to itself, making these positions susceptible to attack by nucleophiles. libretexts.orgyoutube.comlibretexts.org In this compound, the positions ortho and para to the nitro group are C4 and C6.

For a nucleophilic aromatic substitution to occur, a suitable leaving group must be present at one of these activated positions. As there is no inherent leaving group on the benzene (B151609) ring of the parent molecule, this reactivity would be relevant for derivatives, for example, a halogenated analog. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic σ-complex, the stability of which is enhanced by the electron-withdrawing nitro group. nih.gov The presence of the electron-donating butylamino group at C2 would have a counteracting, deactivating effect on nucleophilic attack at C4 and C6, though the strong activating effect of the nitro group is generally dominant.

Aromatic Ring Functionalization (e.g., Electrophilic Substitution, Halogenation)

The functionalization of the aromatic ring itself via electrophilic substitution is governed by the directing effects of the existing substituents. The butylamino group is a strongly activating ortho-, para-director, while the nitro and nitrile groups are deactivating meta-directors.

In this case, the powerful activating effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho and para to it (C3 and C5, and C1 is blocked). However, the position para to the amino group (C5) is already occupied by the nitro group. Therefore, electrophilic substitution, such as halogenation or nitration, would be expected to occur primarily at the C3 position. Steric hindrance from the adjacent butylamino group might influence the reaction rate.

It is important to note that forcing conditions for electrophilic substitution could lead to oxidation of the butylamino group or other side reactions.

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of multiple functional groups in this compound necessitates careful consideration of chemo- and regioselectivity in any synthetic transformation.

Chemoselectivity : The choice of reagents and reaction conditions is crucial to target a specific functional group while leaving others intact. For example, as discussed, the nitro group can be selectively reduced in the presence of the nitrile group using specific catalytic systems. niscpr.res.innih.gov Conversely, the nitrile group could potentially be hydrolyzed to a carboxylic acid or reduced to a primary amine under conditions that might also affect the nitro and amino groups.

Regioselectivity : In reactions involving the aromatic ring, the regiochemical outcome is a result of the combined directing effects of the substituents. For electrophilic aromatic substitution, the activating butylamino group directs incoming electrophiles to the C3 position. For nucleophilic aromatic substitution on a suitably substituted derivative (e.g., with a leaving group at C4 or C6), the nitro group would be the primary directing and activating group.

The interplay of these electronic and steric factors allows for a degree of control over the reactivity of this compound, enabling its use as a versatile intermediate in the synthesis of more complex molecules.

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

This area of study would focus on the distribution of electrons within the molecule, which is fundamental to its reactivity and spectroscopic properties.

Frontier Molecular Orbital (HOMO-LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity irb.hr. A smaller gap generally implies higher reactivity.

For 2-(butylamino)-5-nitrobenzonitrile, a computational analysis would calculate the energies of these orbitals and map their spatial distribution. It would be expected that the electron-donating butylamino group and the electron-withdrawing nitro and cyano groups would significantly influence the character and location of these orbitals.

Charge Distribution, Electrostatic Potentials, and Fukui Function Analysis

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack researchgate.netscience.gov. In this compound, the nitro group's oxygen atoms and the nitrile nitrogen would be expected to be regions of high negative potential.

Fukui functions would be used to predict the local reactivity of specific atomic sites within the molecule. This analysis helps to quantify which atoms are most likely to act as electrophiles or nucleophiles in a reaction mdpi.com.

Molecular Geometry Optimization and Conformational Landscapes

This involves calculating the most stable three-dimensional arrangement of the atoms in the molecule, i.e., its lowest energy conformation. The analysis would also explore other stable conformations and the energy barriers between them. For this compound, this would include examining the rotation around the C-N bond of the butylamino group and the orientation of the nitro group relative to the aromatic ring nih.gov.

Reaction Pathway Elucidation and Transition State Calculations

Computational methods can be used to model the step-by-step mechanism of chemical reactions involving the target molecule. This involves identifying the structures of transition states—the highest energy points along a reaction coordinate—and calculating the energy barriers required to overcome them.

Energetics, Kinetics, and Reaction Mechanism Prediction

By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility (thermodynamics) and rate (kinetics) of a reaction. For this compound, this could involve studying its synthesis, its role in nucleophilic aromatic substitution reactions, or its decomposition pathways evitachem.com.

Without specific published studies, the detailed data tables and specific research findings for this compound cannot be generated. The information presented here is based on the general application of computational chemistry principles to a molecule with its functional groups.

Computational Prediction of Spectroscopic Features

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic features of molecules like this compound. These predictions can aid in the interpretation of experimental spectra and provide a detailed understanding of the underlying molecular vibrations and electronic transitions.

Vibrational frequency calculations are crucial for assigning the bands observed in infrared (IR) and Raman spectra to specific molecular motions. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can predict the harmonic vibrational frequencies. nih.gov While no specific computational studies for this compound are publicly available, we can infer its vibrational characteristics based on studies of similar molecules, such as 2-chloro-5-nitrobenzonitrile (B92243). researchgate.net

The calculated vibrational spectrum would be characterized by several key regions:

N-H Stretching: The N-H stretching vibration of the secondary amine is expected in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are predicted to appear between 2800 and 3100 cm⁻¹.

C≡N Stretching: The nitrile group (C≡N) stretching vibration is a strong and characteristic band, typically observed in the 2220-2240 cm⁻¹ region for substituted benzonitriles. researchgate.net

NO₂ Stretching: The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Aromatic C=C Stretching: The stretching vibrations of the benzene (B151609) ring are typically found in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bond of the butylamino group would appear in the 1250-1350 cm⁻¹ range.

Fingerprint Region: The region below 1200 cm⁻¹ contains a complex series of bending and deformation modes of the entire molecule.

A hypothetical table of predicted vibrational frequencies for this compound, based on analogies with similar compounds, is presented below.

Table 1: Predicted Vibrational Frequencies for this compound

Predicted Frequency (cm⁻¹) Vibrational Mode Assignment
~3400 N-H Stretch
~3050 Aromatic C-H Stretch
~2950 Aliphatic C-H Stretch (asymmetric)
~2870 Aliphatic C-H Stretch (symmetric)
~2230 C≡N Stretch
~1600 Aromatic C=C Stretch
~1530 Asymmetric NO₂ Stretch
~1450 CH₂ Scissoring
~1350 Symmetric NO₂ Stretch
~1300 C-N Stretch

Time-dependent density functional theory (TD-DFT) is a widely used method to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comrsc.org For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic system, which is influenced by the electron-donating butylamino group and the electron-withdrawing nitro and cyano groups.

The presence of the amino group (an auxochrome) and the nitro group (a chromophore) on the benzene ring leads to intramolecular charge transfer (ICT) character in the electronic transitions. This ICT from the electron-rich amino group to the electron-deficient nitro- and cyano-substituted ring system is expected to result in a significant red-shift of the absorption maxima compared to unsubstituted benzonitrile (B105546).

Computational studies on similar nitroaromatic compounds reveal that the lowest energy absorption band is typically due to this ICT transition. acs.org Higher energy transitions would correspond to local excitations within the benzene ring.

A predicted UV-Vis absorption table for this compound in a non-polar solvent might look as follows:

Table 2: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm) Electronic Transition
~350-400 π→π* (Intramolecular Charge Transfer)
~250-280 π→π* (Local Excitation)

Solvent Effects on Molecular Properties and Reaction Dynamics

The properties and reactivity of this compound can be significantly influenced by the solvent environment. Computational studies can model these effects using either implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent molecules.

For a molecule with a significant ICT character like this compound, an increase in solvent polarity is expected to stabilize the more polar excited state to a greater extent than the ground state. nih.govustc.edu.cn This stabilization would lead to a red-shift (bathochromic shift) in the UV-Vis absorption maximum. rsc.org

Furthermore, solvent can influence the reaction dynamics. For instance, in a polar solvent, the transition state of a reaction involving charge separation might be stabilized, thus accelerating the reaction rate. The photophysical pathways, including intersystem crossing rates between singlet and triplet states, can also be highly dependent on solvent polarity in nitroaromatic compounds. nih.govresearchgate.net Studies on other nitroaromatics have shown that increasing solvent polarity can alter the energy gap between singlet and triplet states, thereby affecting fluorescence and phosphorescence properties. nih.gov

Advanced Quantum Chemical Methodologies and Force Field Development

While DFT provides a good balance of accuracy and computational cost for many applications, more advanced quantum chemical methods can offer higher accuracy for specific properties. For example, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide more accurate geometries and interaction energies, though at a much higher computational expense.

The development of a specific force field for this compound would be beneficial for performing large-scale molecular dynamics (MD) simulations. Such simulations could provide insights into the conformational dynamics of the butyl chain, intermolecular interactions in the condensed phase, and transport properties.

A common approach to developing a force field for a new molecule is to start with existing well-established force fields, such as AMBER, CHARMM, or TraPPE, and to parameterize the specific dihedral angles and atomic charges for the new molecule. umn.edursc.org The Transferable Potentials for Phase Equilibria (TraPPE) force field, for instance, has been extended to include substituted benzenes like benzonitrile, which could serve as a solid foundation for parameterizing the this compound molecule. msstate.edu The parameterization process typically involves fitting the force field parameters to reproduce high-level quantum chemical calculations or experimental data, such as liquid densities and heats of vaporization.

Advanced Analytical Methodologies for Mechanistic and Structural Elucidation

High-Resolution Spectroscopic Techniques for Structural Confirmation and Purity Assessment in Research

High-resolution spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, these techniques provide precise information about the atomic composition, connectivity, and chemical environment within the 2-(Butylamino)-5-nitrobenzonitrile molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. organicchemistrydata.orgchemistrysteps.com For a molecule with multiple distinct regions like this compound—comprising an aromatic ring, a butyl chain, and various functional groups—NMR is essential for unambiguous structural assignment.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial data on the chemical environments. In ¹H NMR, the number of signals corresponds to the number of chemically non-equivalent protons, their splitting patterns reveal adjacent protons (spin-spin coupling), and their integration indicates the relative number of protons. For this compound, distinct signals are expected for the aromatic protons, the N-H proton, and the four different methylene (B1212753)/methyl groups of the butyl chain.

¹³C NMR spectroscopy shows the number of chemically distinct carbon atoms. The nitrile carbon (C≡N) is characteristically found in a specific downfield region of the spectrum. organicchemistrydata.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to resolve complex structural features. nih.gov

COSY identifies protons that are coupled to each other, helping to piece together the spin systems, for instance, confirming the connectivity of the entire butyl chain.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon to its attached proton(s).

While specific experimental data for this compound is not publicly available, a predicted set of NMR assignments can be derived based on established chemical shift principles.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Rationale
Aromatic-H7.5 - 8.5110 - 150Protons and carbons on the nitro-substituted aromatic ring are deshielded and appear downfield.
Amine-H~5.0 - 6.0 (broad)N/AThe N-H proton signal is often broad and its position can vary with solvent and concentration.
Butyl-CH₂ (alpha)~3.4~43The methylene group attached to the nitrogen is deshielded by the electronegative amine.
Butyl-CH₂ (beta)~1.7~31Standard aliphatic chemical shift.
Butyl-CH₂ (gamma)~1.4~20Standard aliphatic chemical shift.
Butyl-CH₃ (delta)~0.9~14The terminal methyl group is the most shielded in the alkyl chain.
Nitrile-CN/A~118Nitrile carbons have a characteristic chemical shift in this region. organicchemistrydata.org

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. bioanalysis-zone.comthermofisher.com Unlike unit mass resolution instruments, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, enabling differentiation between compounds with the same nominal mass but different atomic compositions. hilarispublisher.com For this compound (C₁₁H₁₃N₃O₂), HRMS would be used to confirm the molecular ion peak corresponding to its exact mass.

Furthermore, by inducing fragmentation of the molecule, the resulting mass spectrum provides a fingerprint that can confirm the structure. The fragmentation pattern reveals stable carbocations and neutral losses, which can be pieced together to verify the connectivity of the parent molecule. This is particularly useful in reaction monitoring to confirm the formation of the desired product.

Predicted HRMS Data for this compound

Ion Formula Calculated Exact Mass (m/z) Fragment Description
Molecular Ion [M]⁺C₁₁H₁₃N₃O₂219.1008The intact molecule.
[M - C₄H₉]⁺C₇H₄N₃O₂162.0304Loss of the butyl group via alpha-cleavage.
[M - NO₂]⁺C₁₁H₁₃N₂173.1130Loss of the nitro group.
[C₄H₉]⁺C₄H₉57.0704The butyl carbocation.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. arxiv.org Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods ideal for quickly confirming the presence or absence of key structural components. In mechanistic studies, these techniques can track the disappearance of starting material functional groups and the appearance of product functional groups.

For this compound, the key expected vibrations include:

N-H stretch: From the secondary amine.

C-H stretches: Differentiating between aromatic (sp²) and aliphatic (sp³) C-H bonds.

C≡N stretch: A sharp, intense band characteristic of the nitrile group.

N=O stretches: Strong, characteristic bands for the nitro group.

C=C stretches: From the aromatic ring.

Data from the related compound 2-chloro-5-nitrobenzonitrile (B92243) shows characteristic nitrile and nitro group vibrations, which would be expected at similar positions for the title compound. sigmaaldrich.com

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity
Secondary Amine (N-H)Stretch3300 - 3500Medium, broad
Aromatic C-HStretch3000 - 3100Medium to weak
Aliphatic C-HStretch2850 - 2960Medium to strong
Nitrile (C≡N)Stretch2220 - 2260Strong, sharp
Nitro (NO₂)Asymmetric Stretch1500 - 1560Strong
Nitro (NO₂)Symmetric Stretch1345 - 1385Strong
Aromatic C=CStretch1450 - 1600Medium

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov The technique involves directing X-rays at a single crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined. youtube.com

For this compound, obtaining a single crystal suitable for X-ray diffraction would provide incontrovertible proof of its structure. The resulting data would include:

Precise bond lengths and bond angles for every part of the molecule.

The conformation of the butyl chain in the solid state.

The planarity of the aromatic ring.

Intermolecular interactions, such as hydrogen bonding involving the N-H group or π-π stacking of the aromatic rings, which govern the crystal packing.

While no crystal structure for this specific compound is publicly available, this technique remains the gold standard for absolute structural confirmation should a suitable crystal be grown. nih.gov

Advanced Chromatographic Methods for Reaction Monitoring and Impurity Profiling

Chromatographic techniques are essential for separating components of a mixture, making them invaluable for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. nih.gov It is widely used to determine the purity of a final product and to track the consumption of reactants and the formation of products over the course of a reaction. By analyzing small aliquots of a reaction mixture over time, the optimal reaction conditions and endpoint can be determined.

For a molecule like this compound, which possesses moderate polarity, a reversed-phase HPLC method would be highly effective. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). The compound is separated from more polar impurities (which elute earlier) and less polar impurities (which elute later). A UV detector is typically used for analysis, as the aromatic nitro-substituted ring provides a strong chromophore for sensitive detection. sielc.com

Illustrative HPLC Method for this compound Analysis

Parameter Condition Purpose
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for separating compounds of moderate polarity.
Mobile Phase Isocratic or Gradient mix of Water and AcetonitrileThe organic solvent elutes the compound; the ratio can be optimized for best separation.
Flow Rate 1.0 mL/minA typical analytical flow rate.
Detection UV at ~254 nm or ~330 nmThe nitroaromatic system provides strong UV absorbance for sensitive detection.
Injection Volume 10 µLStandard volume for analytical HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Reactants (if applicable)

In the synthesis of this compound, typically through a nucleophilic aromatic substitution reaction between a halonitrobenzene precursor (e.g., 2-chloro-5-nitrobenzonitrile) and n-butylamine, Gas Chromatography-Mass Spectrometry (GC-MS) is a vital analytical tool. It is employed to monitor the reaction's progress and identify volatile organic compounds. GC-MS allows for the separation of components in a mixture, followed by their individual identification based on their mass-to-charge ratio and fragmentation patterns.

This technique is highly applicable for detecting unreacted starting materials, such as residual n-butylamine and the halo-substituted nitrobenzonitrile. Furthermore, it can identify volatile byproducts that may arise from side reactions, providing crucial information for optimizing reaction conditions and improving the purity of the final product. The mass spectrometer fragments the molecules in a predictable manner, allowing for structural elucidation of even minor components.

Table 1: Potential Volatile Compounds in the Synthesis of this compound Detectable by GC-MS

Compound Name Molecular Formula Role Expected Detection Method
n-Butylamine C₄H₁₁N Reactant GC-MS analysis of reaction mixture
2-Chloro-5-nitrobenzonitrile C₇H₃ClN₂O₂ Reactant GC-MS analysis of reaction mixture
2-Fluoro-5-nitrobenzonitrile C₇H₃FN₂O₂ Reactant GC-MS analysis of reaction mixture

Electrochemical Characterization for Redox Behavior Analysis

The electrochemical properties of this compound are primarily governed by the nitro (-NO₂) functional group, which is a well-known electroactive moiety. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to investigate the compound's redox behavior, providing insights into its electron transfer processes.

The analysis of nitroaromatic compounds typically reveals a series of reduction events. acs.orgresearchgate.net The nitro group on the benzene (B151609) ring undergoes a stepwise reduction. The first step, which is often reversible, is the formation of a nitro radical anion. Subsequent irreversible reduction steps can lead to the formation of a nitroso derivative, then a hydroxylamine, and ultimately the corresponding aniline (B41778) derivative (2-amino-5-(butylamino)benzonitrile). The presence of the electron-donating butylamino group and the electron-withdrawing nitrile group can modulate the reduction potentials compared to unsubstituted nitrobenzene. researchgate.net The use of redox mediators, such as polyoxometalates, can be employed to facilitate these reductions at specific potentials and improve selectivity. acs.orgresearchgate.net

Table 2: General Electrochemical Processes for Nitroaromatic Compounds

Redox Process Typical Potential Range (vs. Ag/AgCl) Notes
R-NO₂ + e⁻ ⇌ [R-NO₂]⁻• -0.5 to -1.2 V Initial reversible one-electron reduction to a radical anion.
[R-NO₂]⁻• + 3e⁻ + 4H⁺ → R-NHOH + H₂O More negative potentials Irreversible multi-electron reduction to the hydroxylamine.

Structure Reactivity Relationships and Rational Design Principles

Influence of the Butylamino, Nitro, and Nitrile Groups on Aromatic Ring Electron Density and Reactivity

The distribution of electron density in the benzene (B151609) ring of 2-(butylamino)-5-nitrobenzonitrile is a direct consequence of the interplay between the electron-donating and electron-withdrawing nature of its substituents.

Conversely, the nitro group (-NO₂) at the C5 position and the nitrile group (-CN) at the C1 position are both strong electron-w-ithdrawing groups. They deactivate the aromatic ring towards electrophilic substitution and activate it towards nucleophilic aromatic substitution. chemistrysteps.comwikipedia.org Both groups exert a strong, negative mesomeric effect (-M) and a negative inductive effect (-I). The nitro group, in particular, is one of the most powerful deactivating groups. These groups withdraw electron density from the aromatic ring, making it more electrophilic.

The cumulative effect of these substituents on the electron density of the aromatic ring in this compound is a complex push-pull system. The butylamino group enriches the ring with electrons, while the nitro and nitrile groups deplete it. This electronic arrangement leads to specific reactivity patterns. For instance, in electrophilic aromatic substitution reactions, the activating effect of the butylamino group would direct incoming electrophiles to the positions ortho and para to it (C4 and C6). However, the strong deactivating nature of the nitro and nitrile groups makes such reactions challenging. In contrast, for nucleophilic aromatic substitution, the presence of the strong electron-withdrawing nitro and nitrile groups makes the ring susceptible to attack by nucleophiles, particularly at positions ortho and para to these groups.

Table 1: Electronic Properties of Substituents in this compound

SubstituentPositionInductive EffectMesomeric (Resonance) EffectOverall Effect on Ring
Butylamino (-NHC₄H₉)C2-I (withdrawing)+M (donating)Activating, ortho, para-directing
Nitro (-NO₂)C5-I (withdrawing)-M (withdrawing)Deactivating, meta-directing
Nitrile (-CN)C1-I (withdrawing)-M (withdrawing)Deactivating, meta-directing

Steric Effects of the Butylamino Moiety on Reaction Pathways and Selectivity

The n-butyl group of the butylamino moiety, while not excessively bulky, can exert a noticeable steric hindrance that influences the regioselectivity of reactions. This steric effect, often quantified by Taft's steric parameter (E_s), can modulate the accessibility of reagents to the positions adjacent to the butylamino group. slideshare.netwikipedia.org

In electrophilic aromatic substitution reactions, while the electronic effects of the butylamino group strongly favor substitution at the C4 (para) and C6 (ortho) positions, the steric bulk of the n-butyl group can hinder the approach of an electrophile to the C6 position. youtube.com This steric hindrance can lead to a preference for substitution at the less hindered C4 position. The degree of this preference would depend on the size of the incoming electrophile; larger electrophiles would experience greater steric repulsion from the butylamino group. jove.com

Similarly, in reactions involving the nitrile or nitro groups, the butylamino group can influence the approach of reagents. For example, in a nucleophilic aromatic substitution reaction where a nucleophile attacks a carbon atom bearing a leaving group, the butylamino group could sterically shield adjacent positions, thereby directing the nucleophilic attack to a more accessible site. Studies on other N-alkylated aromatic compounds have demonstrated that increasing the size of the alkyl group can significantly impact reaction pathways, sometimes preventing certain cyclization reactions in favor of rearrangement. mdpi.com

Table 2: Potential Steric Influence on Reaction Selectivity

Reaction TypeElectronically Favored Position(s)Potential Steric Influence of Butylamino GroupPredicted Major Product
Electrophilic Aromatic SubstitutionC4, C6Hindrance at C6Substitution at C4
Nucleophilic Aromatic Substitution (at a position ortho to the nitro group)Ortho to -NO₂Potential hindrance to the approach of the nucleophileDependent on the specific leaving group and reaction conditions

Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations

Quantitative Structure-Reactivity Relationships (QSRR) aim to correlate the chemical structure of a series of compounds with their measured reactivity in a particular transformation. For functionalized benzonitriles like this compound, QSRR models can be developed to predict reaction rates or equilibrium constants based on various molecular descriptors.

More advanced QSRR models for nitroaromatic compounds often incorporate a variety of descriptors beyond simple Hammett constants. nih.govmdpi.comnih.gov These can include:

Electronic Descriptors: Such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to the molecule's ability to donate and accept electrons, respectively.

Topological Descriptors: Which describe the connectivity and shape of the molecule.

Quantum Chemical Descriptors: Such as calculated charge distributions and dipole moments.

For a series of related 2-(alkylamino)-5-nitrobenzonitriles, a QSRR model could be developed to predict their reactivity in a specific reaction, for instance, nucleophilic aromatic substitution. The model would likely show that increased electron-withdrawing strength of the substituents (e.g., replacing the nitro group with a more powerful electron-withdrawing group) would enhance the reaction rate.

Rational Design Principles for Modulating Reactivity and Selectivity in Functionalized Benzonitrile (B105546) Systems

The principles of structure-reactivity relationships provide a foundation for the rational design of new functionalized benzonitrile derivatives with desired reactivity and selectivity.

Modulating Electronic Properties:

Enhancing Nucleophilic Aromatic Substitution: To increase the susceptibility of the aromatic ring to nucleophilic attack, one could replace the butylamino group with a less electron-donating group or introduce additional electron-withdrawing groups onto the ring.

Tuning Electrophilic Aromatic Substitution: To facilitate electrophilic substitution, the powerful deactivating effects of the nitro and nitrile groups would need to be mitigated, which would be a significant challenge without altering the core structure. Alternatively, the electron-donating strength of the amino group could be enhanced, for example, by replacing the butyl group with a more electron-releasing substituent.

Controlling Selectivity through Steric Effects:

Directing Regioselectivity: The size of the alkyl group on the amino substituent can be systematically varied to control the steric hindrance around the ortho positions. Replacing the n-butyl group with a smaller group (e.g., methyl) would reduce steric hindrance and potentially increase the proportion of ortho-substituted products in electrophilic reactions. Conversely, using a bulkier group (e.g., tert-butyl) would further enhance the preference for para-substitution. cdnsciencepub.com

Fine-Tuning Reactivity through Substituent Position:

The relative positions of the functional groups are critical. Moving the nitro group to a different position on the ring would dramatically alter the electronic landscape and, consequently, the reactivity and selectivity of the molecule. For example, moving the nitro group to the C4 or C6 position would place it in direct conjugation with the electron-donating amino group, leading to a more polarized molecule with different reactivity patterns.

By systematically applying these principles, it is possible to design and synthesize novel benzonitrile derivatives with fine-tuned properties for specific applications in areas such as medicinal chemistry, materials science, and organic synthesis.

Advanced Applications in Chemical and Materials Science

Role as an Intermediate in Complex Organic Synthesis

The strategic placement of functional groups in 2-(butylamino)-5-nitrobenzonitrile makes it a key starting material for the construction of intricate molecular architectures. Its utility as a reactive intermediate is pivotal in the synthesis of diverse nitrogen-containing heterocycles and multifunctional small molecules.

Precursor for Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The synthesis of these compounds often relies on the use of versatile precursors that can be readily converted into various cyclic systems. While direct synthesis of heterocycles from this compound is not extensively documented in readily available literature, the analogous compound, 2-aminobenzonitrile (B23959), is a well-established precursor for a range of heterocyclic systems, suggesting potential synthetic pathways for derivatives of this compound.

For instance, derivatives of 2-aminobenzonitrile can undergo condensation and cyclization reactions to form quinolines. One common method involves the reaction of 2-aminobenzonitrile with ketones or aldehydes to form imine intermediates, which then undergo intramolecular cyclization to yield 4-aminoquinoline (B48711) derivatives researchgate.net. This suggests a plausible route where this compound could be modified to participate in similar cyclization reactions.

The synthesis of pyrazoles often involves the reaction of a compound containing a hydrazine (B178648) moiety with a 1,3-dicarbonyl compound or its equivalent. Aminonitriles can serve as precursors to aminopyrazoles through various synthetic strategies beilstein-journals.orgnih.gov.

Triazoles, another important class of nitrogen heterocycles, can be synthesized from nitriles through several routes, including 1,3-dipolar cycloaddition reactions nih.govnih.gov.

Benzimidazoles are typically synthesized through the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. While this compound is not a direct precursor, its structural elements could potentially be modified to create a suitable starting material for benzimidazole (B57391) synthesis core.ac.uk.

Building Block for Multifunctional Small Molecules

In the field of organic synthesis, "building blocks" are molecules that possess reactive functional groups allowing for their incorporation into larger, more complex structures. The presence of the nitrile, secondary amine, and nitro group in this compound provides multiple points for diversification, making it a valuable building block for the synthesis of multifunctional small molecules.

Nitro compounds, in particular, are recognized as versatile building blocks in medicinal chemistry and materials science due to the wide range of transformations the nitro group can undergo frontiersin.org. This versatility allows for the introduction of various functionalities, contributing to the development of molecules with tailored properties. Organic radicals, which can be generated from certain functional groups, are also considered valuable building blocks for creating multifunctional molecular materials with interesting magnetic and electron transfer properties mdpi.com.

Integration into Functional Materials

The electronic and structural features of this compound suggest its potential for integration into various functional materials, including dyes, pigments, and components for optoelectronic devices.

Chromophores and Fluorophores for Dye and Pigment Applications

At present, there is no specific information available in the searched literature detailing the use of this compound as a chromophore or fluorophore in dye and pigment applications.

Components in Optoelectronic Devices

The application of this compound in optoelectronic devices such as Organic Light-Emitting Diodes (OLEDs), organic semiconductors, or chemical sensors is not specifically documented in the available search results.

Precursors for Polymer Synthesis

There is currently no information in the searched literature regarding the use of this compound as a precursor for polymer synthesis.

Applications in Analytical Chemistry (e.g., as Chemical Reagents or Probes)

There is currently no available research in peer-reviewed literature detailing the use of this compound as a chemical reagent or probe in analytical chemistry. The specific combination of a butylamino group, a nitro group, and a nitrile functional group on a benzene (B151609) ring could theoretically impart properties useful for sensing, derivatization, or as an indicator. However, no studies have been published that explore or confirm such applications. Consequently, there are no established protocols or research findings to report on its efficacy or potential in this field.

Environmental Chemical Applications (e.g., as Reagents in Degradation Processes or Detection)

Similarly, the role of this compound in environmental chemistry is not documented in the current body of scientific work. There is no information regarding its use as a reagent in the degradation of pollutants or as a probe for the detection of environmental contaminants. The environmental fate and impact of this specific compound have not been the subject of published research, leaving its potential applications in this area purely speculative.

Astrophysical Chemical Significance (e.g., as a model for interstellar aromatic molecules)

While the study of aromatic molecules and complex nitriles is a significant area of astrophysical research, particularly in understanding the composition of the interstellar medium (ISM), this compound has not been identified as a molecule of interest in this context. Research into interstellar aromatic molecules has largely focused on simpler structures, such as benzonitrile (B105546) (C₆H₅CN), and polycyclic aromatic hydrocarbons (PAHs), which are considered potential carriers for the unidentified infrared emission bands observed in space. The complexity, specific substitutions, and likely formation pathways of this compound make it an unlikely candidate for a model of common interstellar aromatic molecules based on current understanding and observational data. There are no studies that propose or investigate this compound for its astrophysical chemical significance.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The synthesis of functionalized aromatic compounds like 2-(butylamino)-5-nitrobenzonitrile traditionally relies on methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research will undoubtedly focus on developing greener and more sustainable synthetic routes.

One promising avenue is the exploration of catalytic C-H bond functionalization . This approach would allow for the direct introduction of the butylamino or nitro groups onto a benzonitrile (B105546) scaffold, or the cyano group onto a substituted aniline (B41778), thereby reducing the number of synthetic steps and the need for pre-functionalized starting materials beilstein-journals.org. Research into low-cost and earth-abundant metal catalysts (e.g., iron, copper, manganese) for these transformations is a particularly active area beilstein-journals.org.

Another key direction is the use of environmentally benign solvents and reaction media . Water, for instance, is an ideal green solvent, and performing reactions "on water" for water-insoluble reactants can lead to significant rate enhancements and simplified product isolation ijsr.in. The development of synthetic protocols for this compound and its analogs in aqueous media would represent a significant step towards sustainability.

Furthermore, the use of supported reagents and catalysts can facilitate easier separation and recycling, minimizing waste. For example, inorganic nitrates supported on silica (B1680970) gel have been explored for the environmentally benign nitration of aromatic compounds researchgate.net. Similar strategies could be developed for the synthesis of this compound.

Sustainable Synthetic Strategy Potential Advantages Key Research Focus
Catalytic C-H Bond FunctionalizationStep-economy, reduced wasteDevelopment of selective and efficient earth-abundant metal catalysts
Reactions in Green Solvents (e.g., water)Reduced environmental impact, enhanced reaction ratesOvercoming solubility challenges, optimizing reaction conditions
Supported Reagents and CatalystsEase of separation and recyclingDesigning stable and reusable catalytic systems

Exploration of Undiscovered Chemical Transformations and Catalytic Systems

The unique combination of functional groups in this compound offers a rich platform for exploring novel chemical transformations and catalytic systems. The interplay between the electron-donating amino group and the electron-withdrawing nitro and nitrile groups can lead to unique reactivity.

Future research could focus on the development of novel catalytic systems for the selective transformation of the nitrile or nitro groups in the presence of the amino functionality. For instance, the selective reduction of the nitro group to an amine, while preserving the nitrile, would yield a valuable diamino-benzonitrile intermediate for further derivatization. This would require the development of highly chemoselective catalysts.

The exploration of photoredox catalysis offers a powerful tool for accessing novel reaction pathways under mild conditions researchgate.net. Visible-light-mediated reactions could enable transformations of this compound that are not achievable through traditional thermal methods.

Additionally, the development of N-heterocyclic carbene (NHC)-catalyzed reactions could provide new routes for the synthesis and functionalization of the benzonitrile core acs.org. NHCs are versatile organocatalysts that can mediate a wide range of chemical transformations.

Transformation/Catalytic System Potential Outcome Research Goal
Chemoselective ReductionSynthesis of diamino-benzonitrile derivativesDesign of catalysts for selective nitro group reduction
Photoredox CatalysisNovel C-H functionalization or cyclization reactionsExploration of visible-light-induced reactivity
N-Heterocyclic Carbene (NHC) CatalysisNew methods for benzonitrile synthesis and modificationApplication of NHC organocatalysis to highly functionalized systems

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry and Material Discovery

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by enabling the prediction of reaction outcomes, the discovery of new reactions, and the design of materials with desired properties nih.govrsc.orgresearchgate.net.

For a compound like this compound, ML models could be trained to predict its reactivity in various chemical transformations. By inputting molecular descriptors, these models can forecast reaction yields, identify optimal reaction conditions, and even suggest novel substrate combinations princeton.edu. This predictive capability can significantly reduce the number of experiments required, saving time and resources.

In the realm of materials science, ML can be used to predict the properties of materials incorporating this compound or similar structural motifs. For example, by learning from datasets of known materials, ML models could predict properties such as electronic conductivity, optical properties, or binding affinity to biological targets, thereby guiding the design of new functional materials.

Machine Learning Application Objective Potential Impact
Predictive Reaction ModelingForecast reaction outcomes and optimize conditionsAccelerated reaction development and discovery
AI-Powered RetrosynthesisIdentify novel and efficient synthetic pathwaysMore creative and efficient synthesis design
Predictive Materials SciencePredict properties of materials based on molecular structureRational design of new functional materials

Elucidation of Complex Supramolecular Interactions (if applicable)

The presence of hydrogen bond donors (the amino group) and acceptors (the nitro and nitrile groups), as well as an aromatic ring capable of π-π stacking, suggests that this compound could participate in complex supramolecular interactions.

Future research could involve the crystallographic analysis of this compound and its derivatives to understand their solid-state packing and intermolecular interactions. Such studies could reveal the formation of hydrogen-bonded networks, π-stacked arrays, or other non-covalent assemblies researchgate.net. The nitrile group, in particular, can participate in uncommon but significant nitrile-nitrile interactions researchgate.net.

Understanding these supramolecular interactions is crucial for the rational design of crystalline materials with specific properties, such as organic semiconductors, nonlinear optical materials, or pharmaceutical cocrystals. Computational modeling , such as Density Functional Theory (DFT) calculations, can be used to complement experimental studies by quantifying the strength and nature of these non-covalent interactions researchgate.net.

Supramolecular Interaction Type Investigative Technique Potential Significance
Hydrogen BondingSingle-crystal X-ray diffractionControl of crystal packing and material properties
π-π StackingSpectroscopic and crystallographic methodsDesign of organic electronic materials
Nitrile-Nitrile InteractionsComputational modeling and crystallographyUnderstanding of unconventional non-covalent forces

Addressing Challenges in Scalability and Industrial Process Development

For any chemical compound to have a practical impact, its synthesis must be scalable to produce larger quantities efficiently and safely. A significant future research direction would be to address the challenges associated with the scalable synthesis of this compound.

This involves moving beyond laboratory-scale procedures to develop robust and reproducible processes that can be implemented on a pilot or industrial scale nih.gov. Key considerations include reaction kinetics, heat transfer, mixing, and purification of the final product.

The development of continuous flow chemistry processes for the synthesis of this compound would be a major advancement. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better process control, and the potential for higher yields and purity rsc.org.

Furthermore, a thorough process hazard analysis would be essential to identify and mitigate any potential safety risks associated with the synthesis, particularly given the presence of a nitro group, which can impart energetic properties to a molecule.

Scalability Challenge Proposed Solution Key Research and Development Area
Transition from Lab to Industrial ScaleDevelopment of robust and optimized batch processesProcess chemistry and chemical engineering studies
Safety and Process ControlImplementation of continuous flow chemistryDesign and optimization of flow reactors
Hazard MitigationThorough process hazard analysisSafety studies and thermal stability testing

Q & A

What are the key considerations for optimizing the synthesis of 2-(butylamino)-5-nitrobenzonitrile in academic research?

Methodological Answer:
Synthesis optimization requires evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For example, nucleophilic aromatic substitution (SNAr) is commonly used for introducing alkylamino groups to nitro-substituted benzonitriles. Evidence from similar compounds (e.g., 5-nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile) suggests using polar aprotic solvents like DMF or DMSO to stabilize intermediates and enhance reaction rates . Monitoring reaction progress via thin-layer chromatography (TLC) or HPLC ensures intermediate purity. Additionally, controlling stoichiometry of the butylamine reagent (1.2–1.5 equivalents) minimizes side products like over-alkylation .

How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • NMR Analysis: 1H^1H NMR is critical for confirming the butylamino group’s position. The aromatic protons adjacent to the nitro group typically appear as a doublet (δ 8.2–8.5 ppm), while the butyl chain protons show characteristic triplet (N–CH2_2–, δ 3.1–3.3 ppm) and multiplet (CH2_2 groups, δ 1.2–1.6 ppm) signals .
  • IR Spectroscopy: The nitrile group (C≡N) exhibits a sharp peak near 2230 cm1^{-1}, while the nitro group (NO2_2) shows asymmetric stretching at 1520 cm1^{-1} and symmetric stretching at 1340 cm1^{-1} .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C11_{11}H12_{12}N4_4O2_2: 248.0914; observed [M+H]+^+: 249.0987) and fragmentation patterns, such as loss of the butylamino group (–C4_4H9_9NH2_2) .

What advanced strategies are used to study the reactivity of the nitro group in this compound?

Methodological Answer:
The nitro group’s reduction potential is assessed via cyclic voltammetry (CV) in non-aqueous media (e.g., acetonitrile with 0.1 M TBAPF6_6), revealing reduction peaks between –0.8 to –1.2 V vs. Ag/AgCl . Biotransformation studies using liver microsomes or nitroreductase enzymes can mimic metabolic pathways, with LC-MS/MS identifying amine derivatives (e.g., reduction to 2-(butylamino)-5-aminobenzonitrile). Theoretical studies (DFT calculations) predict activation energies for nitro reduction, aiding in mutagenicity risk assessments .

How can computational modeling predict the biological activity of this compound analogs?

Methodological Answer:

  • Docking Studies: Molecular docking (AutoDock Vina) evaluates binding affinities to target proteins (e.g., kinases or receptors). The nitro group’s electron-withdrawing effect enhances π-π stacking with aromatic residues in binding pockets .
  • QSAR Modeling: Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., nitro position, alkyl chain length) with bioactivity. Descriptors like logP (lipophilicity) and polar surface area (PSA) are calculated using software such as MOE or Schrödinger .
  • MD Simulations: Molecular dynamics (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories, identifying key hydrogen bonds (e.g., between the nitrile group and Thr residue) .

How should researchers address contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer:
Contradictions often arise from structural variability (e.g., substituent positions) or assay conditions. Systematic approaches include:

  • Structural Validation: Re-synthesize disputed compounds and verify purity (>95% via HPLC) .
  • Assay Reproducibility: Standardize cell-based assays (e.g., fixed incubation times, passage numbers) to minimize variability. For example, cytotoxicity discrepancies in MTT assays may stem from differences in cell density or serum concentrations .
  • Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay). For instance, replacing the butylamino group with a piperazinyl moiety (as in 2-[4-(benzodioxolylmethyl)piperazinyl]-5-nitrobenzonitrile) significantly alters solubility and target affinity .

What are the best practices for handling and storing this compound in laboratory settings?

Methodological Answer:

  • Storage: Store in amber vials at –20°C under inert gas (Ar/N2_2) to prevent nitro group degradation. Desiccate to avoid hydrolysis of the nitrile group .
  • Handling: Use gloveboxes for air-sensitive reactions. LC-MS monitoring detects degradation products (e.g., hydrolysis to benzoic acid derivatives under acidic conditions) .
  • Waste Disposal: Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH4_4Cl) before disposal to mitigate environmental toxicity .

How do structural modifications to the butylamino group impact the physicochemical properties of this compound?

Methodological Answer:

  • Chain Length: Shortening the alkyl chain (e.g., from butyl to ethyl) decreases logP by ~0.5 units, enhancing aqueous solubility but reducing membrane permeability .
  • Branching: Branched analogs (e.g., tert-butylamino) increase steric hindrance, lowering binding affinity to planar active sites (e.g., DNA intercalation) .
  • Substitution: Introducing electron-donating groups (e.g., –OCH3_3) on the butyl chain alters metabolic stability, as seen in microsomal assays with CYP450 isoforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.